1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid is a Boc-protected piperidine derivative with a cyclopropylmethyl substituent at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic disorders. Its structure combines the rigidity of the cyclopropane ring with the steric bulk of the Boc group, which may influence solubility, reactivity, and binding affinity in biological systems .
Properties
IUPAC Name |
3-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-4-5-11(9-10-6-7-10)12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKSGLMVOTFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
This compound has been explored for its potential as a building block in the synthesis of various bioactive molecules. The piperidine ring is a common motif in many pharmaceuticals, including analgesics, antipsychotics, and antidepressants. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it a favorable candidate for further functionalization.
1.2 Case Studies
- Antidepressant Synthesis : Research has indicated that derivatives of piperidine compounds exhibit antidepressant activity. For instance, modifications to the cyclopropylmethyl group can lead to enhanced efficacy in targeting serotonin receptors .
- Analgesic Agents : Studies have shown that piperidine derivatives can modulate pain pathways effectively. The incorporation of cyclopropylmethyl groups has been linked to improved analgesic properties in certain compounds .
Organic Synthesis
2.1 Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as acylation and alkylation makes it versatile for creating diverse chemical entities.
2.2 Reaction Pathways
- Nucleophilic Substitution Reactions : The Boc group can be removed under mild acidic conditions, allowing for subsequent nucleophilic substitutions at the piperidine nitrogen or carbon atoms, facilitating the creation of various derivatives .
- Cyclization Reactions : The presence of the cyclopropylmethyl group allows for unique cyclization reactions that can lead to the formation of novel cyclic compounds with potential biological activity .
Material Science Applications
3.1 Polymer Chemistry
The compound's structure allows it to be utilized in polymer chemistry as a monomer or additive in the synthesis of polymers with specific properties. The piperidine unit can impart flexibility and enhance the thermal stability of polymers.
3.2 Case Studies
- Thermoplastic Elastomers : Research indicates that incorporating piperidine derivatives into elastomeric matrices can improve mechanical properties and thermal resistance, making them suitable for advanced material applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities, differing primarily in substituents at the 3- or 4-positions of the piperidine ring. These variations significantly alter physicochemical properties and applications.
Substituent Variations and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (Predicted) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid | Not Available | C₁₅H₂₅NO₄ | ~283.37 | Cyclopropylmethyl | ~4.8* | ~1.15* |
| 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid (N-Boc-2-piperidinecarboxylic acid) | 98303-20-9 | C₁₁H₁₉NO₄ | 229.27 | None (unsubstituted) | 4.78† | 1.203† |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Phenyl | Not Available | Not Available |
| 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid | 1781383-17-2 | C₁₄H₂₃NO₄ | 269.34 | Cyclopropane-1-carboxylic acid | 4.78† | 1.203† |
| 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid | 934342-39-9 | C₁₁H₁₈FNO₄ | 247.26 | Fluorine | Not Available | Not Available |
*Estimated based on analogous cyclopropane-containing compounds .
†Reported in literature for structurally related compounds .
Key Observations:
- Cyclopropylmethyl vs.
- Fluorine Substituent : The fluorine atom (CAS 934342-39-9) introduces electronegativity, which may alter hydrogen-bonding interactions and metabolic stability in drug candidates .
- Unsubstituted Analog (CAS 98303-20-9) : The absence of a 3-position substituent reduces steric hindrance, likely increasing reactivity in coupling reactions .
Preparation Methods
Boc Protection of Piperidine Derivatives
The amino group of piperidine is protected by reacting with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions, typically in the presence of a base such as triethylamine or N-methylmorpholine. This step yields 1-(tert-butoxycarbonyl)piperidine derivatives.
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent at the 3-position can be introduced by alkylation or reductive amination methods. One approach involves:
- Using a precursor piperidinecarboxaldehyde derivative.
- Performing reductive amination with cyclopropylmethyl amine or related reagents.
- Employing palladium-catalyzed cross-coupling (Suzuki-type) reactions when applicable.
Carboxylic Acid Formation at 2-Position
The carboxylic acid group at the 2-position is introduced either by direct oxidation of the corresponding methyl or aldehyde group or by hydrolysis of ester intermediates.
Representative Experimental Procedures
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection | Piperidine derivative + di-tert-butyl dicarbonate + base (e.g., triethylamine), solvent: dichloromethane, room temperature | Typically >80% | Standard protection step for amino groups |
| Alkylation/Reductive Amination | Piperidine-3-carboxaldehyde + cyclopropylmethylamine, Pd-catalyst (for Suzuki-type coupling), coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP) | 70-88% | Reaction times vary from 5 to 10 hours at room temperature or slightly elevated temperatures |
| Hydrolysis | Ester intermediate + aqueous base or acid hydrolysis | >70% | Conversion of esters to carboxylic acids |
Key Coupling Reagents and Catalysts
- N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) : Commonly used for peptide coupling and amide bond formation.
- 4-Dimethylaminopyridine (DMAP) : Catalytic nucleophilic catalyst to accelerate coupling.
- 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-aza-benzotriazole (HOAt) : Additives to improve coupling efficiency and reduce racemization.
- Palladium Catalysts : Used in Suzuki-type cross-coupling reactions to introduce aryl or alkyl substituents.
Example Synthesis from Literature
A reported synthesis involves:
- Stirring a mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with EDC, HOBt, and the appropriate amine in dichloromethane under nitrogen at room temperature.
- Addition of triethylamine to facilitate coupling.
- Reaction quenching with sodium bicarbonate aqueous solution.
- Extraction and purification by column chromatography.
This method yielded the desired compound with approximately 70% yield and high purity, confirmed by NMR and mass spectrometry.
Reaction Conditions and Yields Summary Table
Research Findings and Considerations
- The use of peptide coupling reagents such as EDC combined with HOBt or HOAt is critical to achieve high coupling efficiency and minimize side reactions like racemization.
- Suzuki-type cross-coupling reactions provide a versatile method to introduce various substituents, including cyclopropylmethyl groups, onto the piperidine ring.
- Reaction temperatures are generally mild (0–25°C) to preserve stereochemistry and avoid decomposition.
- Purification is typically achieved by silica gel chromatography using solvent mixtures such as dichloromethane/methanol/ammonium hydroxide.
- Yields range from moderate to high (70-88%), depending on the specific reagents and conditions used.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid?
The compound is typically synthesized via multi-step reactions involving:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Cyclopropane Integration : Cyclopropylmethyl groups are introduced via palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) in inert atmospheres (40–100°C) .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates using HCl/water (93–96°C for 17 hours) to yield the final carboxylic acid .
Methodological Note : Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.
Advanced: How can reaction yields be optimized for the cyclopropane coupling step?
Key factors include:
- Catalyst System : Pd(OAc)₂ with tert-butyl XPhos improves coupling efficiency for sterically hindered substrates. Use caesium carbonate as a base to enhance reactivity .
- Temperature Control : Gradual heating (40–100°C) prevents side reactions. Inert atmosphere (N₂/Ar) is critical to avoid catalyst oxidation .
- Solvent Selection : tert-Butyl alcohol minimizes competing elimination pathways compared to polar aprotic solvents .
Data Contradiction : Yields may vary due to residual moisture. Pre-dry solvents and substrates with molecular sieves to mitigate this .
Basic: What purification methods are recommended for isolating the final compound?
- Acid-Base Extraction : Use HCl to protonate the carboxylic acid, followed by extraction with DCM to remove non-acidic impurities .
- Recrystallization : Purify from ethanol/water mixtures (melting point: 159–162°C for analogous Boc-piperidinecarboxylic acids) .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → methanol/DCM) for high-purity isolation .
Advanced: How can stereochemical integrity be maintained during synthesis?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-piperidine derivatives) to control configuration .
- Low-Temperature Reactions : Perform cyclopropane coupling at ≤50°C to minimize racemization .
- Analytical Verification : Confirm stereochemistry via chiral HPLC or X-ray crystallography .
Basic: What safety precautions are essential when handling this compound?
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts)?
- Dynamic Effects : Boc groups can cause conformational flexibility, leading to split peaks in ¹H NMR. Use higher-field instruments (≥400 MHz) and variable-temperature NMR to resolve .
- Impurity Analysis : Compare with literature data for Boc-piperidine derivatives (e.g., δ 1.4 ppm for tert-butyl protons) .
Basic: What analytical techniques are used for characterization?
- NMR : ¹H/¹³C NMR to confirm Boc group (δ 1.4 ppm for CH₃, 80–85 ppm for quaternary C) and cyclopropane protons (δ 0.5–1.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion verification (e.g., [M+H]+ at m/z ~340) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) for purity assessment .
Advanced: What strategies resolve low yields in Boc deprotection steps?
- Acid Selection : Use TFA/DCM (1:1) instead of HCl for milder deprotection, minimizing side reactions .
- Temperature Optimization : Deprotect at 0°C for 2 hours to balance efficiency and stability .
Basic: How should the compound be stored to ensure stability?
- Conditions : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the Boc group .
- Container : Use amber glass vials with PTFE-lined caps to avoid moisture ingress .
Advanced: How can computational methods aid in reaction design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
